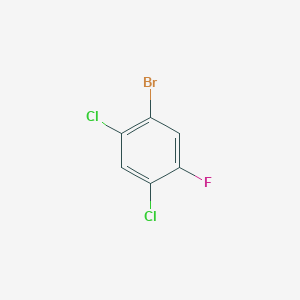

1-Bromo-2,4-dichloro-5-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related halogenated aromatic compounds involves multi-step processes, including diazotization, bromination, and nucleophilic substitution reactions. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination has been explored, highlighting the importance of optimizing reaction conditions such as raw material ratios, reaction time, and temperature for efficient halogenation (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dichloro-5-fluorobenzene, like its related compounds, is characterized by the electronic effects of the halogen substituents on the aromatic ring. These effects influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The presence of halogens, which are electron-withdrawing through the inductive effect, can deactivate the benzene ring towards further electrophilic substitution, but also provide sites for nucleophilic attack, leading to a wide range of potential reactions and products.

Chemical Reactions and Properties

Halogenated benzene derivatives participate in various chemical reactions, including nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the halogen atoms. The study on the preparation of fluorine-18 labelled synthons like 4-fluorobromobenzene underscores the significance of halogenated aromatics as precursors in the synthesis of organometallic nucleophilic reagents (R. Gail, H. Coenen, 1994).

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy Studies Research on trisubstituted benzenes, including 1-bromo-2,4-dichloro-5-fluorobenzene, has explored their vibrational spectra. Studies have utilized Raman and infrared spectroscopy to analyze the molecular vibrations, contributing to our understanding of these compounds' electronic structures and chemical properties. Such analyses are fundamental for material science, aiding in the identification and characterization of new compounds (Aralakkanavar et al., 1992). Further investigations have developed transferable valence force fields for these molecules, enhancing our ability to predict vibrational frequencies and molecular behavior in various chemical environments (Reddy & Rao, 1994).

Electrochemical Fluorination The electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-2,4-dichloro-5-fluorobenzene, has been a subject of interest. This process is significant for synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Understanding the side reactions and formation mechanisms in these processes can help improve the efficiency and selectivity of electrochemical fluorination techniques (Horio et al., 1996).

Organic Synthesis and Material Science Research has also focused on the utility of 1-bromo-2,4-dichloro-5-fluorobenzene in organic synthesis, including its role in creating new compounds with potential applications in material science. For instance, its involvement in the synthesis of fluorobenzoic acid derivatives through cobalt-catalyzed carbonylation represents a significant advancement in chemoselective synthesis, offering a reliable method for preparing various fluorine-containing organic molecules from readily available materials (Boyarskiy et al., 2010).

Photofragmentation Studies The study of photofragmentation of bromo-fluorobenzene derivatives, including 1-bromo-2,4-dichloro-5-fluorobenzene, provides insight into the photophysical and photochemical properties of these molecules. Such research is crucial for understanding the stability and reactivity of these compounds under various light conditions, which is essential for their application in photochemistry and photophysics (Gu et al., 2001).

Safety And Hazards

1-Bromo-2,4-dichloro-5-fluorobenzene is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWLJLWAVCZDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472914 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,4-dichloro-5-fluorobenzene | |

CAS RN |

1481-63-6 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)